molecular formula C22H28N4O2S2 B11088270 1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]

1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]

Cat. No.: B11088270
M. Wt: 444.6 g/mol
InChI Key: UJZUGKMLVDIHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxyaniline and thiourea functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA typically involves the reaction of 4-methoxyaniline with carbon disulfide and a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(4-METHOXYPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea linkage and cyclohexyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[(4-methoxyphenyl)carbamothioylamino]cyclohexyl]thiourea

InChI

InChI=1S/C22H28N4O2S2/c1-27-19-11-7-17(8-12-19)25-21(29)23-15-3-5-16(6-4-15)24-22(30)26-18-9-13-20(28-2)14-10-18/h7-16H,3-6H2,1-2H3,(H2,23,25,29)(H2,24,26,30)

InChI Key

UJZUGKMLVDIHLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2CCC(CC2)NC(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.